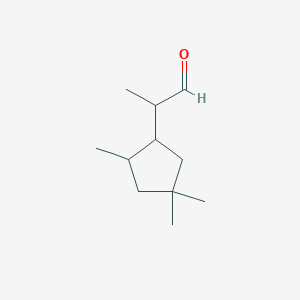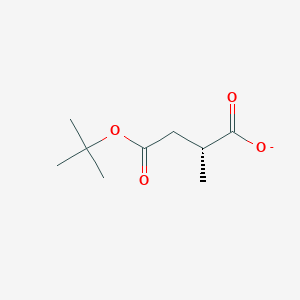![molecular formula C27H21P B8448599 diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane](/img/structure/B8448599.png)
diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane is a compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a diphenylphosphino group attached to a dibenzo[a,d]cycloheptene framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane typically involves the reaction of diphenylphosphine with dibenzo[a,d]cycloheptene under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of diphenylphosphine with dibenzo[a,d]cycloheptene in the presence of a palladium catalyst and a suitable base can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The diphenylphosphino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a suitable nucleophile and a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane has several applications in scientific research, including:
Chemistry: It is used as a ligand in organometallic chemistry for the synthesis of various metal complexes.
Medicine: Research is ongoing to explore the compound’s potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane primarily involves its role as a ligand in catalytic processes. The diphenylphosphino group can coordinate with metal centers, forming stable complexes that facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: This compound is also used as a ligand in organometallic chemistry and has similar applications in catalysis.
Triphenylphosphine: A widely used ligand in organometallic chemistry, known for its versatility and effectiveness in various catalytic processes.
Uniqueness
This compound is unique due to its specific structural features, which allow it to form highly stable metal complexes. This stability enhances its effectiveness as a ligand in catalytic processes, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C27H21P |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
diphenyl(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)phosphane |
InChI |
InChI=1S/C27H21P/c1-3-13-23(14-4-1)28(24-15-5-2-6-16-24)27-25-17-9-7-11-21(25)19-20-22-12-8-10-18-26(22)27/h1-20,27H |
InChI Key |
KZCMNDBHBVBRLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2C3=CC=CC=C3C=CC4=CC=CC=C24)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


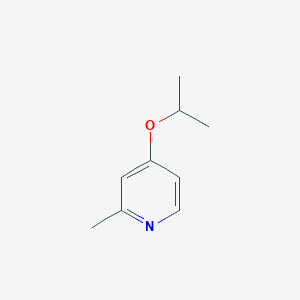
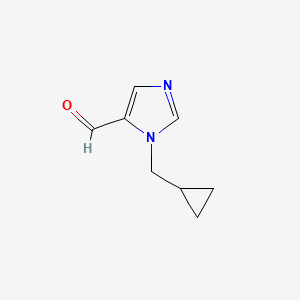
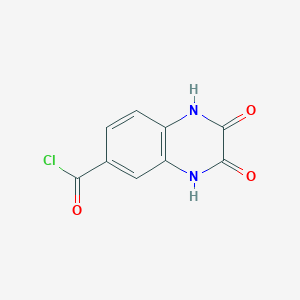
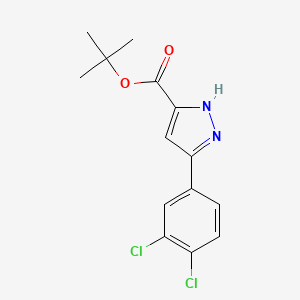
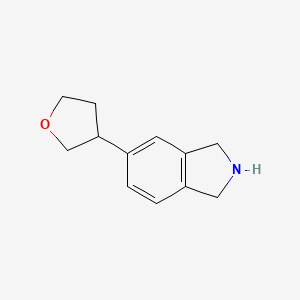
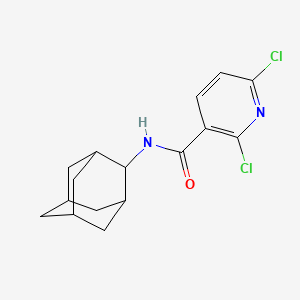
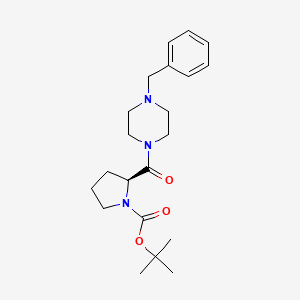
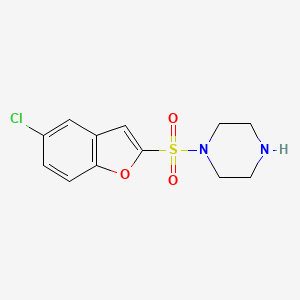
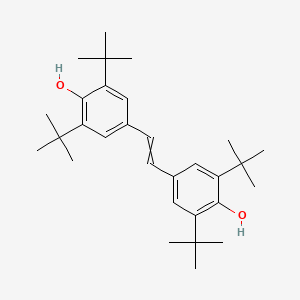
![N-[6-(Dibromomethyl)-2-pyridyl]-2,2-dimethylpropionamide](/img/structure/B8448584.png)

![rac-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methanol,trans](/img/structure/B8448618.png)
